molecular formula C19H26N2O2 B4885566 N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide

N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide

货号 B4885566
分子量: 314.4 g/mol
InChI 键: VKPVGXBLAKQRBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an important enzyme that regulates gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA. By inhibiting HDAC, CPP-109 can increase the acetylation of histones, leading to changes in gene expression. This has potential applications in the treatment of various diseases, including cancer, neurological disorders, and addiction.

作用机制

N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide inhibits HDAC by binding to the active site of the enzyme, preventing it from removing acetyl groups from histones. This leads to increased acetylation of histones, which can alter gene expression and cellular processes. The exact mechanism by which this occurs is not fully understood, but it is thought to involve changes in chromatin structure and the recruitment of transcriptional co-activators.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide depend on the specific genes and cellular processes that are affected by the increased histone acetylation. In cancer cells, this can lead to cell cycle arrest and apoptosis. In neurological disorders, this can lead to improved cognitive function and reduced neuroinflammation. In addiction research, this can lead to reduced drug-seeking behavior and relapse.

实验室实验的优点和局限性

One advantage of N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide as a research tool is its specificity for HDAC, which allows for targeted manipulation of gene expression. However, like all small molecule inhibitors, N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has limitations in terms of its potential off-target effects and toxicity. It is important to use appropriate controls and experimental conditions to minimize these effects.

未来方向

There are many potential future directions for research involving N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide and other HDAC inhibitors. Some possible areas of investigation include:
1. Developing more specific HDAC inhibitors that target specific isoforms or subsets of genes, which could have fewer off-target effects and greater therapeutic potential.
2. Investigating the role of HDAC inhibitors in epigenetic regulation and chromatin remodeling, which could lead to new insights into cellular processes and disease mechanisms.
3. Developing combination therapies involving HDAC inhibitors and other drugs or therapies, which could have synergistic effects and improve treatment outcomes.
4. Investigating the potential of HDAC inhibitors in other disease areas, such as autoimmune disorders, metabolic diseases, and infectious diseases.
5. Developing new methods for delivering HDAC inhibitors to target tissues or cells, which could improve their efficacy and reduce toxicity.
In conclusion, N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide is a promising research tool with potential applications in the treatment of cancer, neurological disorders, and addiction. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

科学研究应用

N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. In cancer research, HDAC inhibitors like N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer treatment. In neurological disorders, HDAC inhibitors have been shown to improve cognitive function and reduce neuroinflammation, suggesting potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addiction research, HDAC inhibitors like N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide have been shown to reduce drug-seeking behavior and relapse in animal models, suggesting potential applications in the treatment of drug addiction.

属性

IUPAC Name

N-[3-(piperidine-1-carbonyl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(15-8-3-1-4-9-15)20-17-11-7-10-16(14-17)19(23)21-12-5-2-6-13-21/h7,10-11,14-15H,1-6,8-9,12-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPVGXBLAKQRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(piperidin-1-ylcarbonyl)phenyl]cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。